molecular formula C6H6ClNOS B057571 5-chloro-N-methylthiophene-2-carboxamide CAS No. 97799-98-9

5-chloro-N-methylthiophene-2-carboxamide

Cat. No. B057571
CAS RN: 97799-98-9
M. Wt: 175.64 g/mol
InChI Key: MMUAGEONOOXRBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with chloro compounds or the incorporation of methyl groups to modify the thiophene ring. For example, the synthesis of 2-Chloro-5-methylthiophene, a closely related compound, showcases a facile and low-cost route, highlighting the versatility of thiophene derivatives in pharmaceutical and agrochemical applications (Yang, 2010). Such methods may be adapted or serve as inspiration for the synthesis of 5-Chloro-N-methylthiophene-2-carboxamide.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated through techniques like X-ray crystallography and NMR spectroscopy. For instance, a compound with a complex thiophene derivative was characterized to have an orthorhombic crystal system, revealing intermolecular hydrogen bonds which are significant for understanding the compound's behavior in various conditions (Rao et al., 2022).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including halogenation, alkylation, and cyclization, to yield structurally diverse compounds. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate lead to products like thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids, demonstrating the reactivity of the thiophene ring and its potential for further derivatization (Corral & Lissavetzky, 1984).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The structural analogs of 5-chloro-N-methylthiophene-2-carboxamide serve as versatile intermediates for synthesizing pharmaceuticals. For instance, 2-Chloro-5-methylthiophene is highlighted as a valuable intermediate in pharmaceutical and agrochemical production, showcasing a facile route for its synthesis with significant yield, suggesting similar potential pathways for the synthesis of 5-chloro-N-methylthiophene-2-carboxamide (Zhang-Qi Yang, 2010). Furthermore, compounds like 5-Chloro-N-phenylpyrazine-2-carboxamides demonstrate significant antimycobacterial activity, indicating the broader antimicrobial potential of chloro-substituted carboxamides (J. Zítko et al., 2013).

Anticancer Activity

Derivatives of thiophene-2-carboxamide, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, have been synthesized and tested for their in vitro cytotoxicity, exhibiting good inhibitory activity against several cancer cell lines. This highlights the potential of chloro-substituted thiophene carboxamides in cancer research and treatment strategies (A. Atta & E. Abdel‐Latif, 2021).

Chemical Synthesis and Optimization

Studies on compounds such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide provide insights into the structure-activity relationship, offering a framework for the chemical synthesis and optimization of 5-chloro-N-methylthiophene-2-carboxamide derivatives for various biological activities (M. Palanki et al., 2000).

Safety And Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUAGEONOOXRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-methylthiophene-2-carboxamide

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